5,5,7,7-Tetramethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
5,5,7,7-Tetramethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H33ClN4O4S2 and its molecular weight is 541.12. The purity is usually 95%.
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Scientific Research Applications
Mycobacterium Tuberculosis Inhibitors
A significant application of related tetrahydrothieno[2,3-c]pyridine derivatives is in the development of Mycobacterium tuberculosis inhibitors. Compounds derived from similar structures have been evaluated for their inhibition of Mycobacterium tuberculosis pantothenate synthetase, showing promising activity. These compounds have undergone in vitro activities against Mycobacterium tuberculosis and cytotoxicity evaluations, revealing potent inhibitors with minimal cytotoxic effects at certain concentrations (Samala et al., 2014).
Antipsychotic Agents
Heterocyclic carboxamides, which share structural similarities with the specified compound, have been evaluated as potential antipsychotic agents. Their evaluations included binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as in vivo assessments for their ability to antagonize specific induced responses in mice. Certain derivatives have shown potent activities and were considered for further development as backup compounds to established treatments (Norman et al., 1996).
Anticonvulsant Activities
Novel heterocyclic compounds, including tetrahydrothieno[3,2-c]pyridines, have been synthesized and evaluated for their anticonvulsant activities. The structural modification of these compounds aimed to explore the therapeutic potential against induced seizures in mice, with several derivatives demonstrating significant anticonvulsant efficacy (Ohkubo et al., 1996).
Antiarrhythmic Agents
Another area of application is the synthesis of compounds for antiarrhythmic effects. Derivatives with tetramethyl structures have been synthesized and shown strong activity against induced arrhythmia, comparing favorably with quinidine and other known antiarrhythmic drugs. The modification of these compounds has led to the identification of derivatives with high activity and better chemotherapeutic indices (Hankovszky et al., 1986).
Properties
IUPAC Name |
5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S2.ClH/c1-23(2)14-17-18(20(25)29)22(33-19(17)24(3,4)27-23)26-21(30)15-8-10-16(11-9-15)34(31,32)28-12-6-5-7-13-28;/h8-11,27H,5-7,12-14H2,1-4H3,(H2,25,29)(H,26,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEBJWPMNKCPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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